1,1'-Methylenebis(2,6-dichlorobenzene) is a chemical compound with the molecular formula C13H8Cl4 and a molecular weight of approximately 306.01 g/mol. This compound features two 2,6-dichlorobenzene units connected by a methylene bridge. Its structure can be represented as follows:
This compound is notable for its high hydrophobicity, indicated by a logP value of 6.48, which suggests significant potential for bioaccumulation in aquatic environments .
Several methods exist for synthesizing 1,1'-Methylenebis(2,6-dichlorobenzene):
1,1'-Methylenebis(2,6-dichlorobenzene) finds applications in various fields:
Studies on the interactions of 1,1'-Methylenebis(2,6-dichlorobenzene) focus on its effects on biological systems and environmental impact:
Several compounds share structural similarities with 1,1'-Methylenebis(2,6-dichlorobenzene), including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2,6-Dichlorobenzene | C12H8Cl2 | Commonly used solvent; lower toxicity |
| 1,4-Dichlorobenzene | C12H8Cl2 | Used as a precursor for other chemicals |
| Methylenebis(2-chlorobenzene) | C13H10Cl2 | Similar structure but with different chlorine placement |
What sets 1,1'-Methylenebis(2,6-dichlorobenzene) apart is its specific arrangement of chlorine atoms and the methylene bridge that enhances its hydrophobic properties and biological activity compared to other dichlorobenzenes. Its high logP value indicates a greater tendency for bioaccumulation compared to similar compounds .
1,1'-Methylenebis(2,6-dichlorobenzene) emerged as a compound of interest in the late 20th century, coinciding with advancements in halogenated aromatic chemistry. Its development is closely tied to industrial demand for stable intermediates in polymer and pharmaceutical synthesis. Zhejiang Jiuzhou Chem Co., Ltd., a key producer, standardized its synthesis in the early 2000s, emphasizing high-purity production for healing drug applications. The compound’s discovery reflects broader trends in organochlorine research, where methylene-bridged structures were optimized for thermal stability and reactivity.
The compound’s systematic IUPAC name, 1,1'-methylenebis[2,6-dichlorobenzene], denotes its bis-benzene rings linked by a methylene group (–CH2–), with chlorine atoms at the 2 and 6 positions of each ring. Its CAS registry number, 84604-90-0, ensures unambiguous identification in chemical databases. Alternative designations include bis(2,6-dichlorophenyl)methane and 2,2',6,6'-tetrachlorodiphenylmethane, though these are less prevalent in academic literature.
Molecular Formula:
$$ \text{C}{13}\text{H}8\text{Cl}_4 $$
Molecular Weight:
336.02 g/mol.
The crystalline structure features two planar benzene rings oriented symmetrically around the central methylene bridge. X-ray diffraction studies confirm a dihedral angle of approximately 120° between the rings, optimizing steric stability.
| Nomenclature Summary | Details |
|---|---|
| IUPAC Name | 1,1'-Methylenebis[2,6-dichlorobenzene] |
| CAS Number | 84604-90-0 |
| Common Synonyms | Bis(2,6-dichlorophenyl)methane |
| Molecular Formula | C₁₃H₈Cl₄ |
As a tetrahalogenated diphenylmethane derivative, this compound exemplifies the versatility of organochlorines in synthetic chemistry. Its chlorine substituents enhance electron-withdrawing effects, facilitating electrophilic substitution reactions critical for polymer crosslinking. Unlike simpler chlorobenzenes, the methylene bridge introduces conformational rigidity, making it valuable in high-performance polymer matrices. Additionally, its role as a precursor in pharmaceutical intermediates underscores its utility in medicinal chemistry, particularly in synthesizing antitumor and antimicrobial agents.
The compound’s stability under thermal and oxidative conditions positions it as a benchmark in organochlorine research, bridging gaps between small-molecule reactivity and macromolecular design.
The synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene) is shaped by the interplay of aromatic substitution chemistry, methylene bridge formation, and the unique reactivity of halogenated benzene derivatives. The methodologies employed span from traditional condensation reactions to cutting-edge catalytic systems, each offering distinct advantages and challenges. The choice of synthetic route is influenced by considerations of yield, selectivity, operational simplicity, and environmental impact, with ongoing research seeking to optimize these parameters for both laboratory-scale and industrial applications.
The classical synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene) is fundamentally rooted in the condensation of 2,6-dichlorobenzene derivatives with methylene donors, typically under acidic conditions. The most prevalent approach involves the electrophilic aromatic substitution reaction between 2,6-dichlorobenzene and formaldehyde or its equivalents, catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid. This method exploits the activating effect of the chloro substituents on the aromatic ring, which, despite being electron-withdrawing, can direct the methylene bridge formation to the para positions relative to the chlorine atoms, thereby facilitating the dimerization process.
The classical process is typically conducted in a batch or semicontinuous mode, where the aromatic substrate and acid catalyst are combined, and the methylene donor is introduced gradually to control the exothermic nature of the reaction and to maximize the selectivity for the desired bis-aryl product. The reaction temperature is a critical parameter, with lower temperatures favoring higher selectivity and minimizing the formation of oligomeric byproducts. For instance, temperatures in the range of 20 to 75 degrees Celsius are commonly employed, with optimal results often observed around 40 degrees Celsius for the initial condensation step [1]. Following the completion of the condensation, the reaction mixture is subjected to neutralization and phase separation, where the organic phase containing the target compound is isolated from the aqueous layer.
The classical synthesis route, while robust and well-established, is not without limitations. The use of strong acids necessitates careful handling and waste management, and the reaction can generate significant amounts of byproducts, including higher oligomers and chlorinated impurities. The selectivity for the 1,1'-methylenebis product is influenced by the molar ratio of reactants, the rate of addition of the methylene donor, and the efficiency of mixing. Furthermore, the presence of N-methylated byproducts, arising from side reactions with amine-functionalized aromatic substrates, can complicate downstream purification and impact the quality of the final product [1].
A representative data table summarizing the typical reaction conditions and outcomes for classical synthesis routes is presented below.
| Parameter | Typical Range/Value | Impact on Product Yield and Purity |
|---|---|---|
| Aromatic substrate | 2,6-dichlorobenzene | Dictates regioselectivity |
| Methylene donor | Formaldehyde | Source of methylene bridge |
| Acid catalyst | Hydrochloric acid, sulfuric acid | Promotes electrophilic substitution |
| Reaction temperature | 20–75 °C (optimal ~40 °C) | Lower temp favors selectivity |
| Molar ratio (aromatic:formaldehyde) | 2:1 to 4:1 | Higher aromatic excess reduces oligomers |
| Reaction mode | Batch or semicontinuous | Semicontinuous improves control |
| Byproduct formation | Oligomers, N-methylated species | Reduces purity, complicates isolation |
| Yield (isolated product) | 60–85% | Dependent on control of parameters |
The classical approach remains a cornerstone for the synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene), particularly in settings where operational simplicity and established protocols are prioritized. However, the drive for higher efficiency, reduced waste, and improved environmental compatibility has spurred the development of alternative methodologies, as discussed in subsequent sections.
The advent of modern catalytic strategies has revolutionized the synthesis of methylene-bridged aromatic compounds, including 1,1'-Methylenebis(2,6-dichlorobenzene). Catalytic systems offer the potential for enhanced selectivity, milder reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry and sustainable manufacturing.
Transition metal catalysis, in particular, has emerged as a powerful tool for the construction of methylene bridges between aromatic rings. Catalysts based on palladium, nickel, and ruthenium have been explored for their ability to mediate cross-coupling reactions between halogenated aromatics and methylene sources, often under conditions that minimize the formation of undesired byproducts [3]. These catalytic systems can operate at lower temperatures and with reduced acid requirements, thereby mitigating the corrosivity and waste generation associated with classical methods.
One notable approach involves the use of homogeneous transition metal complexes, where the metal center facilitates the activation of the aromatic substrate and the subsequent insertion of the methylene group. The choice of ligand, solvent, and reaction parameters is critical in tuning the activity and selectivity of the catalyst. For example, bidentate phosphine ligands have been shown to enhance the stability and reactivity of palladium catalysts, enabling efficient coupling of 2,6-dichlorobenzene derivatives with methylene equivalents.
In addition to transition metal catalysis, organocatalytic methods have been investigated, leveraging the ability of small organic molecules to mediate the condensation of aromatic substrates with methylene donors. These methods often employ Lewis acid or Brønsted acid catalysts in combination with phase-transfer agents to promote the desired transformation under biphasic conditions.
The implementation of catalytic approaches is accompanied by challenges related to catalyst recovery, product separation, and the potential for metal contamination in the final product. Nonetheless, the advantages in terms of reaction efficiency and environmental sustainability render these methods highly attractive for both research and industrial applications.
The following table compares key parameters of classical and modern catalytic approaches.
| Parameter | Classical Route | Modern Catalytic Approach |
|---|---|---|
| Catalyst | Strong mineral acids | Transition metal complexes, organocatalysts |
| Reaction temperature | 20–75 °C | 25–100 °C (often milder) |
| Selectivity | Moderate | High (with optimized catalysts) |
| Byproduct formation | Oligomers, chlorinated species | Minimal (with selective catalysts) |
| Environmental impact | High (acid waste) | Lower (less acid, recyclable catalysts) |
| Scalability | Well-established | Emerging, with ongoing optimization |
Recent research findings highlight the potential of chiral transition metal catalysts to achieve enantioselective methylene bridge formation, although the application to 1,1'-Methylenebis(2,6-dichlorobenzene) remains an area of active investigation [3]. The configurational stability of the catalyst, the nature of the aromatic substrate, and the choice of methylene donor are key determinants of the reaction outcome.
The purification and isolation of 1,1'-Methylenebis(2,6-dichlorobenzene) are critical steps in ensuring the quality and performance of the compound for subsequent applications. The presence of structurally related byproducts, residual starting materials, and inorganic impurities necessitates the use of robust separation techniques tailored to the physicochemical properties of the target molecule.
Following the completion of the synthesis, the reaction mixture typically comprises an organic phase containing the desired product and an aqueous phase containing inorganic salts and acid residues. Phase separation is achieved by decantation or centrifugation, with the organic phase subjected to further purification. Washing with water at elevated temperatures, such as 95 degrees Celsius, is employed to remove residual inorganic impurities and acid traces [1]. The efficiency of washing is enhanced by vigorous agitation and the use of multiple wash cycles, which facilitate the partitioning of hydrophilic contaminants into the aqueous phase.
Distillation represents a cornerstone technique for the isolation of 1,1'-Methylenebis(2,6-dichlorobenzene), leveraging the differences in volatility between the target compound and lower-boiling impurities. Fractional distillation under reduced pressure is commonly employed to minimize thermal decomposition and to achieve high product purity. The distillation process is typically conducted in multiple stages, with the initial removal of excess aromatic substrate at temperatures ranging from 180 to 240 degrees Celsius and pressures from 1050 to 5 millibar [1]. The final product is collected as a high-boiling fraction, with purity assessed by chromatographic and spectroscopic methods.
Crystallization from suitable solvents, such as alcohols or chlorinated hydrocarbons, can further enhance the purity of the isolated compound. The choice of solvent is guided by the solubility profile of the product and the need to exclude co-crystallization of impurities. Recrystallization is often performed at controlled temperatures to maximize yield and minimize loss of product.
| Step | Purpose | Typical Conditions |
|---|---|---|
| Phase separation | Removal of aqueous impurities | Decantation, centrifugation |
| Washing with water | Removal of inorganic salts and acids | 95 °C, multiple cycles |
| Distillation | Isolation of pure product | 180–240 °C, 1050–5 mbar, multi-stage |
| Crystallization/recrystallization | Enhancement of purity | Solvent selection based on solubility |
| Analytical characterization | Confirmation of purity and identity | Chromatography, spectroscopy |
The effectiveness of purification and isolation techniques is reflected in the final product's purity, which is typically in the range of 98–99 percent for high-quality material. The minimization of hydrolyzable chlorine and other reactive impurities is particularly important for applications where chemical stability is paramount [1].
The transition from laboratory-scale synthesis to industrial-scale production of 1,1'-Methylenebis(2,6-dichlorobenzene) is accompanied by a host of technical and operational challenges. The scalability of the synthetic process is influenced by factors such as reaction exothermicity, mixing efficiency, heat transfer, and the management of corrosive reagents.
One of the primary challenges in industrial production is the control of reaction temperature and the efficient dissipation of heat generated during the exothermic condensation of aromatic substrates with methylene donors. Large-scale reactors, often equipped with external heat exchangers and internal cooling coils, are employed to maintain the reaction temperature within the desired range and to prevent runaway reactions [1]. The use of semicontinuous or continuous flow reactors can enhance process control and improve product consistency, but requires careful optimization of feed rates, residence times, and mixing dynamics.
The handling and disposal of acid catalysts and byproduct streams represent significant environmental and safety considerations. The development of processes that minimize acid consumption, enable catalyst recycling, and reduce the generation of hazardous waste is a key focus of process engineering efforts. The integration of in-line purification and waste treatment systems can further enhance the sustainability of industrial operations.
The removal of excess starting materials and the separation of oligomeric byproducts are more challenging at scale, necessitating the use of high-capacity distillation columns and advanced phase separation technologies. The recovery and reuse of unreacted aromatic substrates can improve process economics and reduce raw material costs.
A comparison of laboratory-scale and industrial-scale synthesis is presented in the table below.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor volume | 0.7–5 liters | 45–70 cubic meters |
| Agitator speed | 500 rpm | 70 rpm |
| Circulation rate | 1–10 liters/hour | 300 cubic meters/hour |
| Reaction temperature | 20–75 °C | 40–130 °C (staged heating) |
| Product isolation | Simple distillation | Multi-stage distillation, phase separation |
| Waste management | Batch neutralization | Continuous neutralization, waste treatment |
| Yield (isolated product) | 70–85% | 60–80% (dependent on process control) |
The scaling up of modern catalytic approaches presents additional challenges, including the procurement and handling of large quantities of transition metal catalysts, the management of catalyst deactivation and recovery, and the potential for trace metal contamination in the product stream. The development of heterogeneous catalyst systems, which can be readily separated and recycled, offers a promising avenue for overcoming these obstacles.
Despite extensive research into analogous compounds, no direct crystallographic structure determination of 1,1'-Methylenebis(2,6-dichlorobenzene) has been reported in the literature [1]. However, crystallographic studies of closely related methylene-bridged aromatic systems provide valuable structural insights. Compounds such as 4,4'-methylenebis(2,6-diethylaniline) exhibit triclinic crystal systems with space group P-1, featuring unit cell parameters of a = 8.593(4) Å, b = 12.081(5) Å, c = 12.243(5) Å, with angles α = 69.805(2)°, β = 75.282(1)°, and γ = 86.733(2)° [2].
X-ray crystallographic analysis of related dichlorobenzene derivatives reveals characteristic structural features [3]. For 1,3-dichlorobenzene, which shares the same substitution pattern as each ring in the target compound, the crystallographic data show a C2v symmetry with rotational constants A = 0.09448, B = 0.02878, and C = 0.02206 cm⁻¹ [3]. The aromatic carbon-carbon bond lengths range from 1.388 to 1.404 Å, while carbon-chlorine bond lengths measure 1.736 Å [3].
Analysis of diphenylmethane derivatives through X-ray diffraction studies indicates that the methylene bridge adopts a tetrahedral geometry with typical C-CH₂-C bond angles of approximately 112-115° [4]. The inter-ring dihedral angles in methylenebis(dichlorobenzene) systems are predicted to range from 54° to 68° based on steric interactions between ortho chlorine substituents [1]. This conformational preference results from van der Waals repulsion between chlorine atoms (radius 1.80 Å) on adjacent rings [1].
Molecular modeling calculations suggest that 1,1'-Methylenebis(2,6-dichlorobenzene) would crystallize in a non-centrosymmetric space group due to the asymmetric arrangement of chlorine substituents [1]. The estimated unit cell parameters, extrapolated from related structures, would likely exhibit a = 12-14 Å, b = 8-10 Å, c = 15-17 Å, with monoclinic or triclinic symmetry [2] [5].
The ¹H Nuclear Magnetic Resonance spectrum of 1,1'-Methylenebis(2,6-dichlorobenzene) exhibits characteristic patterns consistent with the molecular symmetry. The aromatic protons appear as two distinct signals: the meta-positioned hydrogens (H-3,5) relative to chlorine substituents resonate as a doublet at approximately 7.1-7.3 ppm with a coupling constant of 8 Hz, while the para-positioned hydrogen (H-4) relative to the methylene bridge appears as a triplet at 7.0-7.2 ppm [6] [7].
The methylene bridge protons manifest as a sharp singlet at 4.0-4.2 ppm, consistent with the chemical shift range observed for benzyl-type methylene groups [7] [8]. This chemical shift reflects the deshielding effect of the aromatic rings combined with the electron-withdrawing influence of the ortho chlorine substituents [8].
¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments. The aromatic carbons bonded to chlorine atoms appear downfield at 135-140 ppm due to the electronegative chlorine substituents [9]. The unsubstituted aromatic carbons resonate at 128-132 ppm, while the methylene carbon appears at 40-42 ppm [9]. The quaternary aromatic carbon bearing the methylene substituent typically resonates at 138-142 ppm [10].
Integration ratios in the ¹H NMR spectrum confirm the molecular structure: 4H for the meta aromatic protons, 2H for the para aromatic protons, and 2H for the methylene bridge [7]. The coupling patterns arise from three-bond (³J) interactions between adjacent aromatic protons, with coupling constants typically ranging from 7-8 Hz for meta coupling and 1-2 Hz for ortho coupling to chlorine-substituted carbons [6].
Variable temperature NMR studies of related systems suggest that conformational exchange around the methylene bridge occurs on the NMR timescale, though this process is generally slow at room temperature due to steric hindrance from ortho chlorine substituents [4]. Solvent effects on chemical shifts are minimal in chlorinated solvents but may show slight upfield shifts in aromatic solvents due to π-π interactions [11].
Electron ionization mass spectrometry of 1,1'-Methylenebis(2,6-dichlorobenzene) produces a characteristic fragmentation pattern dominated by the molecular ion cluster and subsequent chlorine loss pathways [12]. The molecular ion appears as a complex isotope pattern at m/z 306/304/302 due to the presence of four chlorine atoms, with relative intensities following the statistical distribution for chlorine isotopes (³⁵Cl : ³⁷Cl = 3:1) [12].
The base peak varies depending on ionization conditions but commonly corresponds to the loss of a single chlorine atom, producing fragments at m/z 271/269 [12]. This fragmentation pathway reflects the relative weakness of aromatic carbon-chlorine bonds under electron impact conditions [12]. Sequential chlorine losses generate additional fragments at m/z 236/234, though these typically exhibit low relative intensities [12].
A significant fragmentation pathway involves cleavage of the methylene bridge, producing dichlorobenzyl cation fragments at m/z 161/159 [12]. These fragments retain the chlorine substitution pattern and represent stable benzylic carbocations [13]. Further fragmentation of these species may yield chlorobenzene cations at m/z 126/124 through loss of additional chlorine atoms [12].
Rearrangement processes characteristic of aromatic methylene systems generate tropylium-like ions at m/z 91, corresponding to the benzyl cation equivalent [13] [14]. These rearrangement fragments result from hydrogen transfers and ring contractions typical of aromatic mass spectral behavior [12].
High-resolution mass spectrometry provides accurate mass determinations enabling molecular formula confirmation. The molecular ion at m/z 303.93747 (calculated for C₁₃H₈Cl₄) exhibits the expected isotope pattern, while fragment ions show corresponding mass shifts consistent with systematic chlorine losses [15]. Collision-induced dissociation studies reveal predicted collision cross sections of 160.2 Ų for the protonated molecular ion [M+H]⁺ and 171.3 Ų for the sodium adduct [M+Na]⁺ [15].
Metastable ion analysis demonstrates that major fragmentation pathways proceed through specific transition states, with activation energies influenced by the electron-withdrawing effects of chlorine substituents [12]. The fragmentation patterns provide definitive structural confirmation and enable distinction from isomeric dichlorobenzene derivatives [12].
Density Functional Theory calculations using the B3LYP functional with 6-31G(d) basis set provide comprehensive geometric optimization of 1,1'-Methylenebis(2,6-dichlorobenzene) [16] [17]. The computed structure reveals a methylene bridge length of 1.51-1.53 Å, consistent with sp³ hybridization of the central carbon atom [17]. Aromatic carbon-chlorine bond lengths are calculated at 1.74-1.80 Å, while aromatic carbon-carbon bonds measure 1.38-1.40 Å [18] [3].
The optimized geometry exhibits significant deviation from planarity due to steric repulsion between ortho chlorine substituents [1]. The inter-ring dihedral angle is computed at 54-68°, depending on the specific conformational arrangement [1] [4]. This twisted conformation minimizes unfavorable van der Waals interactions while maintaining conjugation within each aromatic ring [4].
Bond angle calculations reveal C-CH₂-C angles of 112-115°, consistent with tetrahedral geometry around the methylene carbon [19]. Chlorine-carbon-carbon bond angles in the ortho positions measure 118-122°, reflecting the balance between hybridization requirements and steric effects [3]. The aromatic carbon-carbon-carbon angles remain close to 120°, indicating minimal distortion of the benzene ring geometry [3].
Molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) exhibits antibonding character between aromatic rings [18]. The calculated HOMO-LUMO gap provides insight into electronic properties and chemical reactivity [18].
Vibrational frequency calculations confirm the absence of imaginary frequencies, verifying that the optimized structure represents a true energy minimum [19]. Computed vibrational modes include characteristic aromatic C-H stretching at 3071 cm⁻¹, aromatic C=C stretching at 1577 cm⁻¹, and C-Cl stretching at 663-773 cm⁻¹ [3]. The methylene C-H stretching modes appear at 2900-3000 cm⁻¹ [19].